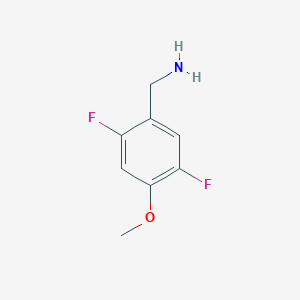
(3S)-2-Hydroxy-3-methylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-2-Hydroxy-3-methylpentanoic acid is an organic compound with the molecular formula C6H12O3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-2-Hydroxy-3-methylpentanoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of 2-oxo-3-methylpentanoic acid using chiral catalysts. This method ensures the production of the desired (3S) enantiomer with high enantiomeric purity. The reaction typically requires a hydrogen source, such as hydrogen gas, and a chiral catalyst, such as a chiral rhodium complex, under mild conditions.
Industrial Production Methods
Industrial production of this compound often involves biotechnological processes. Microbial fermentation using genetically engineered microorganisms can produce this compound efficiently. The microorganisms are engineered to express specific enzymes that catalyze the conversion of precursor molecules into this compound. This method is advantageous due to its scalability and environmentally friendly nature.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-2-Hydroxy-3-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: 2-Oxo-3-methylpentanoic acid or 3-methylglutaric acid.
Reduction: 3-Methylpentanol.
Substitution: 2-Chloro-3-methylpentanoic acid or 2-Amino-3-methylpentanoic acid.
Applications De Recherche Scientifique
(3S)-2-Hydroxy-3-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the biosynthesis of various natural products and metabolites.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for metabolic disorders and as a supplement in nutritional products.
Industry: It is used in the production of biodegradable polymers and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (3S)-2-Hydroxy-3-methylpentanoic acid involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in amino acid metabolism, leading to the production of various metabolites. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins, influencing cellular processes such as energy metabolism and protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R)-2-Hydroxy-3-methylpentanoic acid: The enantiomer of (3S)-2-Hydroxy-3-methylpentanoic acid, with similar chemical properties but different biological activities.
2-Hydroxy-3-methylbutanoic acid: A structurally similar compound with a shorter carbon chain.
3-Hydroxy-2-methylpentanoic acid: An isomer with the hydroxyl group on a different carbon atom.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct biological activities compared to its enantiomer and other similar compounds. Its role as a chiral building block and its potential therapeutic applications make it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C6H12O3 |
|---|---|
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
(3S)-2-hydroxy-3-methylpentanoic acid |
InChI |
InChI=1S/C6H12O3/c1-3-4(2)5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t4-,5?/m0/s1 |
Clé InChI |
RILPIWOPNGRASR-ROLXFIACSA-N |
SMILES isomérique |
CC[C@H](C)C(C(=O)O)O |
SMILES canonique |
CCC(C)C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


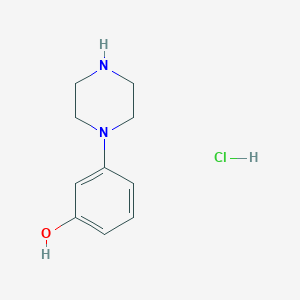
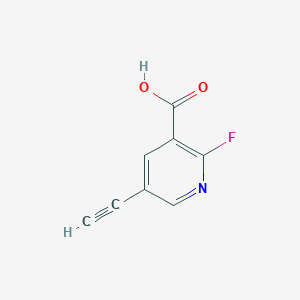

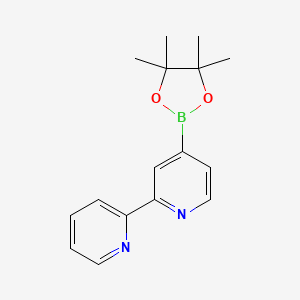

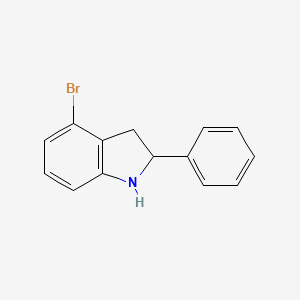
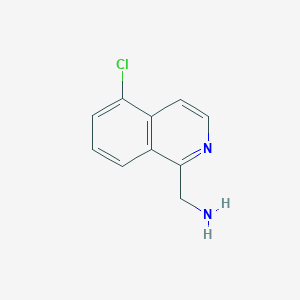
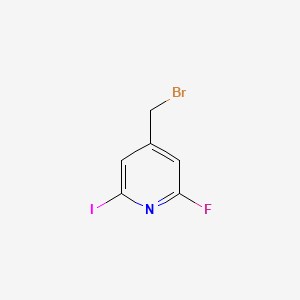
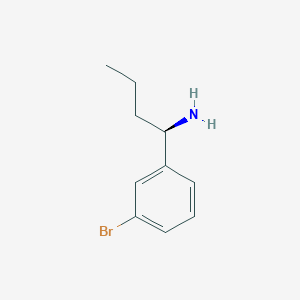
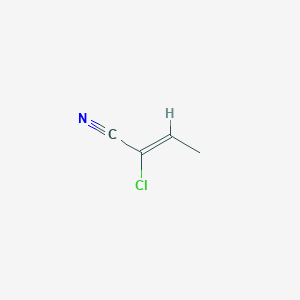
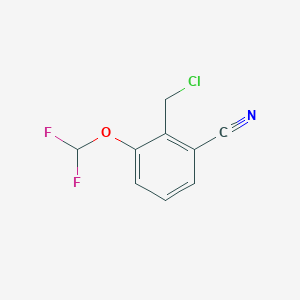
![[2-(4-ethoxyphenyl)-5-phenyltriazol-4-yl]methanamine;hydrochloride](/img/structure/B12971704.png)
![2-(Chloromethyl)-7-methoxybenzo[d]thiazole](/img/structure/B12971710.png)
